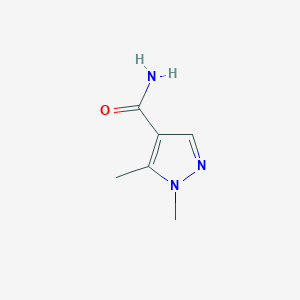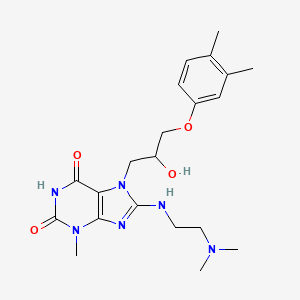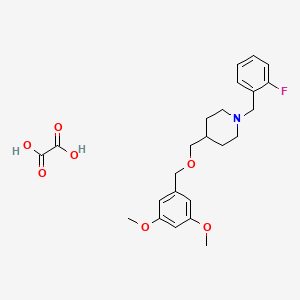
4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-(2-fluorobenzyl)piperidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . They are widely used in the synthesis of pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperidine ring provides a basic structure, with the benzyl groups and the dimethoxybenzyl and fluorobenzyl groups adding complexity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the benzyl groups might undergo reactions typical of aromatic compounds, while the piperidine ring might participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, it might have different solubility properties based on the presence of the polar dimethoxybenzyl and fluorobenzyl groups .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A compound structurally related to 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-(2-fluorobenzyl)piperidine oxalate, synthesized for in vivo studies of acetylcholinesterase, highlights the chemical's potential application in the development of diagnostic and therapeutic agents for neurological conditions. However, the specific compound demonstrated nonspecific distribution in brain regions, suggesting limitations in its suitability for targeted in vivo studies of acetylcholinesterase despite potent in vitro biological activity (Lee et al., 2000).
Corrosion Inhibition
Research into piperidine derivatives, including compounds with structural similarities to 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-(2-fluorobenzyl)piperidine oxalate, has explored their effectiveness as corrosion inhibitors. Quantum chemical calculations and molecular dynamics simulations on several piperidine derivatives have shown significant promise in inhibiting the corrosion of iron, suggesting potential industrial applications for such compounds in protecting metallic surfaces (Kaya et al., 2016).
Antitumor Activity
Analogous compounds to 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-(2-fluorobenzyl)piperidine oxalate have been synthesized and evaluated for their antitumor activity. These compounds, such as 3,5-bis(2-fluorobenzylidene)-4-piperidone analogs of curcumin, have shown potential in cancer research, indicating the broader therapeutic applications of structurally similar compounds in oncology (Lagisetty et al., 2009).
Antimicrobial Activities
Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, a compound synthesized through a process involving components structurally related to 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-(2-fluorobenzyl)piperidine oxalate, was assessed for its antimicrobial properties. The study highlights the potential of such compounds in the development of new antimicrobial agents, expanding the scope of research and application in combating microbial infections (Kumar et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(3,5-dimethoxyphenyl)methoxymethyl]-1-[(2-fluorophenyl)methyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FNO3.C2H2O4/c1-25-20-11-18(12-21(13-20)26-2)16-27-15-17-7-9-24(10-8-17)14-19-5-3-4-6-22(19)23;3-1(4)2(5)6/h3-6,11-13,17H,7-10,14-16H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVNNYQGHAIABV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)CC3=CC=CC=C3F)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-(2-fluorobenzyl)piperidine oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2733867.png)
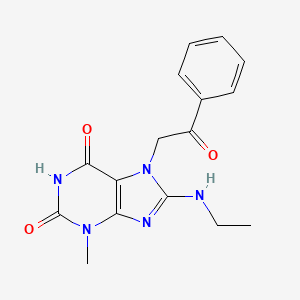
![(1R,2S)-2-{[2-(trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2733869.png)
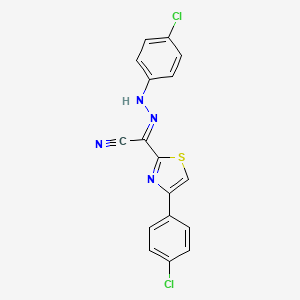
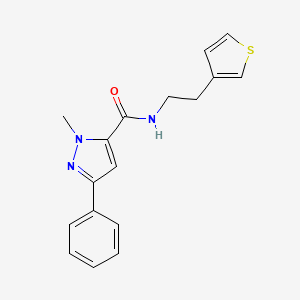
![2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2733873.png)
![(E)-N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2733875.png)
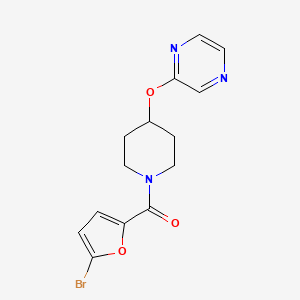
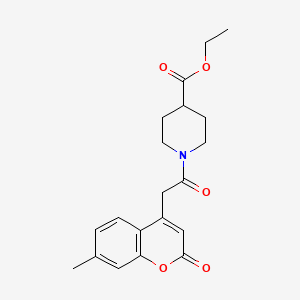
![6-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2733882.png)
![3-(4-Bromophenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2733883.png)
![Methyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2733884.png)
